(R)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (R)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18711278
InChI: InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15-5-4-10(7-15)18-8-11-6-14-9-19-11/h6,9-10H,4-5,7-8H2,1-3H3/t10-/m1/s1
SMILES:
Molecular Formula: C13H20N2O2S2
Molecular Weight: 300.4 g/mol

(R)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18711278

Molecular Formula: C13H20N2O2S2

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C13H20N2O2S2
Molecular Weight 300.4 g/mol
IUPAC Name tert-butyl (3R)-3-(1,3-thiazol-5-ylmethylsulfanyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15-5-4-10(7-15)18-8-11-6-14-9-19-11/h6,9-10H,4-5,7-8H2,1-3H3/t10-/m1/s1
Standard InChI Key LKYYCBYKOUSKAT-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H](C1)SCC2=CN=CS2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=CS2

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s molecular formula, C13H20N2O2S2\text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}_{2}, corresponds to a molecular weight of 300.4 g/mol . Its structure comprises:

  • A pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 3-position with a thiazol-5-ylmethylsulfanyl group.

  • A tert-butyl ester (Boc\text{Boc}) protecting group at the 1-position of the pyrrolidine, enhancing stability and modulating solubility.

  • A thiazole moiety (a five-membered aromatic ring containing nitrogen and sulfur) linked via a methylsulfanyl bridge.

The (R)-configuration at the 3-position introduces stereochemical specificity, which is critical for biological interactions . X-ray crystallography or advanced NMR techniques would be required to confirm the absolute configuration, though analogous compounds in the literature demonstrate the importance of stereochemistry in binding affinity .

Physicochemical Properties

Key properties derived from structural analogs and computational predictions include:

PropertyValue/DescriptionSource
Boiling Point~289.5°C (predicted)
Density1.089 g/cm³
SolubilityChloroform, DMSO, Methanol (slight)
pKa~14.93 (hydroxyl group, predicted)

The tert-butyl ester group confers lipophilicity, while the thiazole ring contributes to π-π stacking interactions in biological systems.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of this compound involves multi-step strategies to assemble the pyrrolidine-thiazole framework while preserving stereochemical integrity. A representative pathway includes:

  • Pyrrolidine Ring Formation:

    • Starting from (R)-pyrrolidin-3-ol, protection of the amine with a Boc group using di-tert-butyl dicarbonate in dichloromethane .

    • Thiolation at the 3-position via nucleophilic substitution with 5-(chloromethyl)thiazole in the presence of a base (e.g., K₂CO₃).

  • Optimization Considerations:

    • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for sulfur-based substitutions .

    • Temperature Control: Moderate temperatures (40–60°C) prevent decomposition of the tert-butyl group.

Yield and purity depend critically on protecting group strategies and purification methods (e.g., column chromatography) .

Stability and Reactivity

The compound exhibits moderate stability under inert atmospheres but is susceptible to:

  • Hydrolysis: The ester group may degrade under strongly acidic or basic conditions, necessitating anhydrous storage.

  • Oxidation: The thioether (-S-) linkage could oxidize to sulfoxide or sulfone derivatives in the presence of peroxides.

Functional group transformations enable derivatization:

  • Deprotection: Removal of the Boc group with trifluoroacetic acid yields a free amine for further coupling .

  • Thiazole Modification: Electrophilic substitution at the thiazole’s 2-position (e.g., chlorination) alters electronic properties.

Biological Relevance and Applications

Agrochemistry Applications

Thiazole-pyrrolidine hybrids are investigated for:

  • Herbicidal Activity: Interference with plant amino acid biosynthesis.

  • Fungicidal Properties: Disruption of fungal membrane integrity.

Future Research Directions

Synthetic Challenges

  • Stereoselective Synthesis: Improving enantiomeric excess (ee) via asymmetric catalysis or chiral auxiliaries .

  • Green Chemistry Approaches: Transitioning to solvent-free or catalytic conditions to reduce waste.

Biological Screening

  • In Vitro Assays: Testing against panels of enzymes (e.g., proteases, kinases) and microbial strains.

  • ADMET Profiling: Assessing absorption, distribution, and toxicity in preclinical models.

Computational Modeling

Molecular docking and QSAR studies could predict binding modes to targets like:

  • HIV-1 Protease: Sulfur atoms may coordinate catalytic aspartate residues .

  • Cytochrome P450 Enzymes: Metabolism prediction to guide derivatization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator